molecular formula C32H50O13 B1681143 Steviolbioside CAS No. 41093-60-1

Steviolbioside

Cat. No. B1681143
CAS RN: 41093-60-1
M. Wt: 642.7 g/mol
InChI Key: OMHUCGDTACNQEX-OSHKXICASA-N
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Description

Steviolbioside is a beta-D-glucoside that is steviolmonoside in which the hydroxy group at position 2 of the glucoside moiety has been converted into its beta-D-glucoside . It has a role as a sweetening agent, a plant metabolite, and an antitubercular agent . It is a natural product found in Stevia rebaudiana .


Synthesis Analysis

Steviolbioside was synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy . The transformation of KO and KAH will provide technical support to further synthesize SGs .


Molecular Structure Analysis

The structure of the desired product (steviolbioside, 2) was characterized by spectroscopic analysis, IR, 1 H-NMR, 13 C-NMR, and elemental analysis .


Chemical Reactions Analysis

The mass spectra of a series of stevioside analogues including the amide and dimer compounds of steviol, isosteviol, and steviolbioside were examined .


Physical And Chemical Properties Analysis

Steviolbioside was characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy. It was stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 h .

Scientific Research Applications

1. Steviolbioside Production

Steviolbioside is a terpenoid with biological activity, derived from hydrolysis of stevioside. A study by Xia Yongmei (2013) demonstrated the preparation of steviolbioside catalyzed by β-galactosidase, achieving a high yield under optimal conditions (Xia Yongmei, 2013).

2. Antituberculosis Activity

Steviolbioside has exhibited moderate antituberculosis activity against M. tuberculosis strain H37RV in vitro. This finding suggests potential uses in developing antituberculosis drugs (Sharipova et al., 2011).

3. Anticancer Potential

A study in 2016 found that steviolbioside presented higher cytotoxicity on human normal cells than stevioside. It also showed notable inhibition on several human cancer cell lines, including human breast cancer cells, making it a potential remedy for human breast cancer (Jun-ming Chen et al., 2016).

4. Antimicrobial Properties

Steviolbioside has shown selective bacteriostatic and bactericidal activity against S. aureus ATCC 209p, with an activity comparable to the antibiotic chloramphenicol. This indicates its potential as an antimicrobial agent (Sharipova et al., 2017).

5. Hypoglycemic Effects

Research has indicated that steviolbioside exhibits hypoglycemic effects, potentially useful in the design of new compounds for diabetes management (Sharipova et al., 2009).

6. Sweetener Applications

Steviolbioside is also a natural sweetener and has been studied for its applications in food processing. Its stability under various conditions and potential transformation products have been investigated, contributing to its use in the food industry (Typek et al., 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Steviol glycosides (SvGls) are found in nature in S. rebaudiana plants. They exhibit nutraceutical properties. This review provides an insight on different approaches to produce SvGls. The areas of research that still need to be explored have been identified .

properties

IUPAC Name

(1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHUCGDTACNQEX-OSHKXICASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steviolbioside

CAS RN

41093-60-1
Record name Steviolbioside
Source CAS Common Chemistry
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Record name Steviolbioside
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Record name Steviolbioside
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Record name (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid
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Record name STEVIOLBIOSIDE
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Record name Steviobioside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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